molecular formula C11H15NO10 B1194859 beta-Citryl-L-glutamic acid CAS No. 69281-09-0

beta-Citryl-L-glutamic acid

Cat. No. B1194859
CAS RN: 69281-09-0
M. Wt: 321.24 g/mol
InChI Key: GAQNUGISBQJMKO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-citrylglutamic acid is an N-acyl-L-glutamic acid in which the acyl group is specified as beta-citryl. It has a role as a human metabolite and an iron chelator. It is a tetracarboxylic acid and a N-acyl-L-glutamic acid. It derives from a citric acid.

Scientific Research Applications

1. Role in Spermatogenesis

Beta-Citryl-L-glutamic acid is notably concentrated in the testes of various adult animals, including mammals. It plays a significant role in spermatogenesis, with its concentration increasing in young rats during the development of late spermatocytes into early spermatids. This suggests its importance in the fertility and reproductive functions of mammals (Miyake, Kume, & Kakimoto, 1982).

2. Presence in Newborn Rat Brain

Beta-Citryl-L-glutamic acid has been identified in the brains of newborn rats. Its concentration is highest at birth and diminishes significantly by 24 days post-birth, indicating its potential role in early brain development (Miyake, Kakimoto, & Sorimachi, 1978).

3. Occurrence in Human Urine

This compound has also been isolated from human urine, indicating its systemic presence and potential metabolic significance in humans (Miyake, Morino, Mizobuchi, & Kakimoto, 1982).

4. Enzymatic Activity in Rat Testes

An enzyme in rat testes that hydrolyzes beta-Citryl-L-glutamate to citrate and glutamate has been characterized, suggesting specific biochemical pathways in which this compound is involved (Miyake, Innami, & Kakimoto, 1983).

5. Role as an Endogenous Iron Chelator

Beta-Citryl-L-glutamate is an endogenous low molecular weight Fe chelator, initially isolated from developing brains. It forms complexes with various metal ions and is effective in solubilizing Fe from certain compounds, indicating its potential role in iron metabolism and oxidative stress regulation (Hamada-Kanazawa et al., 2010).

properties

CAS RN

69281-09-0

Product Name

beta-Citryl-L-glutamic acid

Molecular Formula

C11H15NO10

Molecular Weight

321.24 g/mol

IUPAC Name

3-[[(1S)-1,3-dicarboxypropyl]carbamoyl]-3-hydroxypentanedioic acid

InChI

InChI=1S/C11H15NO10/c13-6(14)2-1-5(9(19)20)12-10(21)11(22,3-7(15)16)4-8(17)18/h5,22H,1-4H2,(H,12,21)(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-/m0/s1

InChI Key

GAQNUGISBQJMKO-YFKPBYRVSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O

synonyms

eta-citryl-L-glutamate
beta-citryl-L-glutamic acid
beta-citrylglutamic acid
beta-citrylglutamic acid, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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